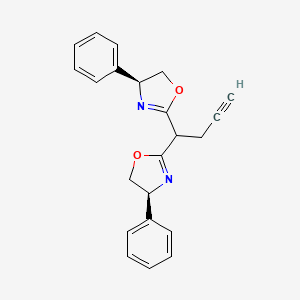![molecular formula C28H24NOPS B12894054 4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide CAS No. 90283-68-4](/img/structure/B12894054.png)
4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide is a complex organic compound with the molecular formula C28H24NOPS. This compound is known for its unique structure, which includes a benzamide core substituted with a thioxo group and a triphenylphosphoranylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide typically involves the reaction of 4-methylbenzoyl chloride with a thioxo compound and a triphenylphosphoranylidene intermediate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, yielding a simpler benzamide derivative.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group yields sulfoxides or sulfones, while reduction results in a simpler benzamide derivative .
Scientific Research Applications
4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The thioxo group and triphenylphosphoranylidene moiety play crucial roles in binding to these targets, influencing their activity and function. This interaction can lead to various biological effects, making the compound valuable for medicinal chemistry research .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl)benzamide
- Methyl (triphenylphosphoranylidene)acetate
- Benzyl (triphenylphosphoranylidene)acetate
Uniqueness
4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide stands out due to its unique combination of a benzamide core with a thioxo group and a triphenylphosphoranylidene moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
90283-68-4 |
|---|---|
Molecular Formula |
C28H24NOPS |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-methyl-N-[2-sulfanylidene-1-(triphenyl-λ5-phosphanylidene)ethyl]benzamide |
InChI |
InChI=1S/C28H24NOPS/c1-22-17-19-23(20-18-22)28(30)29-27(21-32)31(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3,(H,29,30) |
InChI Key |
JUHMWLJGWRVTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



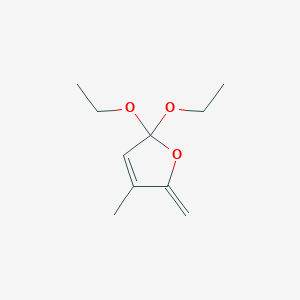
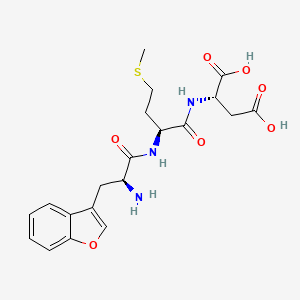
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
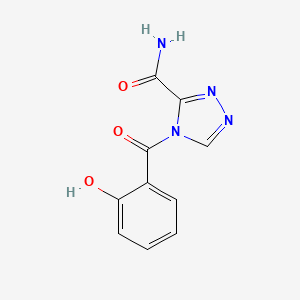
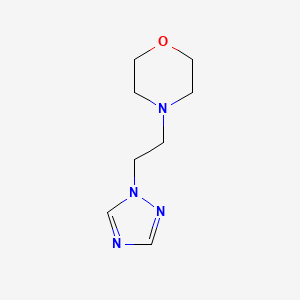
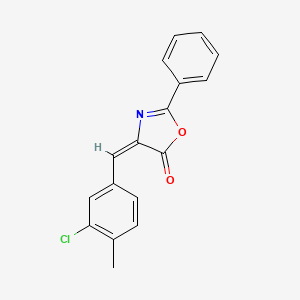
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
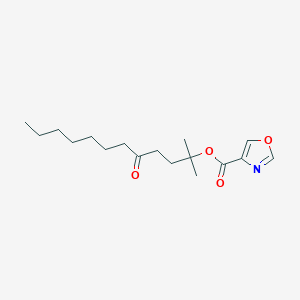
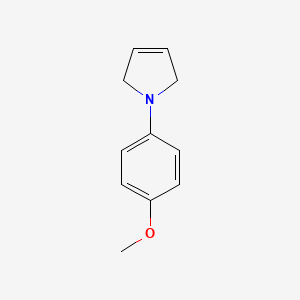
![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
